Wushanicariin

Description

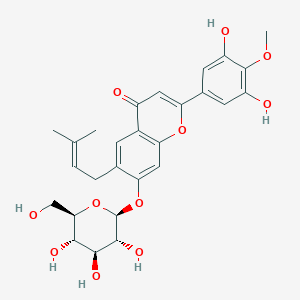

Wushanicariin is a flavonoid glycoside primarily isolated from Epimedium species, notably Epimedium wushanense T. S. Ying and Epimedium brevicornum Maxim . Structurally, it is identified as 3′,5′,7-trihydroxy-4′-methoxy-6-(3,3-dimethylallyl)-flavone-7-β-D-glucopyranoside . This compound features a flavone backbone modified with a glucose moiety at the 7-OH position and a prenyl group (3,3-dimethylallyl) at the C-6 position, distinguishing it from simpler flavonoids. Its molecular weight is 529.1669 g/mol, with a retention time of 21.31 minutes in reversed-phase liquid chromatography (RPLC) analyses . This compound is recognized for its role in traditional Chinese medicine, particularly in herbal formulations targeting bone health and immune modulation .

Properties

CAS No. |

115516-53-5 |

|---|---|

Molecular Formula |

C27H30O11 |

Molecular Weight |

530.5 g/mol |

IUPAC Name |

2-(3,5-dihydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O11/c1-12(2)4-5-13-6-15-16(29)9-19(14-7-17(30)26(35-3)18(31)8-14)36-21(15)10-20(13)37-27-25(34)24(33)23(32)22(11-28)38-27/h4,6-10,22-25,27-28,30-34H,5,11H2,1-3H3/t22-,23-,24+,25-,27-/m1/s1 |

InChI Key |

LLNBDBPIVSGXJA-ZANOAUCBSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |

Other CAS No. |

115516-53-5 |

Synonyms |

3',5',7-trihydroxy-4'-methoxy-6-(3,3-dimethylallyl)flavone-7-glucopyranoside wushanicariin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Wushanicariin belongs to the flavonoid class, sharing structural and functional similarities with other Epimedium-derived compounds. Below is a detailed comparison based on molecular properties, chromatographic behavior, and pharmacological relevance:

Table 1: Structural and Analytical Comparison of this compound and Analogous Flavonoids

*Molecular weight of Icariin derived from supplementary data in ; †Retention time estimated from analogous studies.

Key Findings:

Structural Differentiation :

- This compound’s C-6 prenylation contrasts with the C-8 prenylation seen in 8-Prenylkaempferol and Icariin, which may influence receptor binding and bioavailability .

- Unlike Sagittatoside C (a multi-glycoside), this compound has a single glucose unit, reducing its molecular weight and polarity .

Chromatographic Behavior: this compound elutes earlier than Sagittatoside C and 8-Prenylkaempferol due to its intermediate polarity . Formononetin, a smaller aglycone, elutes later, reflecting its lower hydrophilicity .

Pharmacological Implications: Prenylated flavonoids like this compound and Icariin exhibit stronger osteogenic activity compared to non-prenylated analogs (e.g., Formononetin) due to enhanced membrane permeability . The glycosylation pattern in this compound may prolong its metabolic half-life compared to aglycones like 8-Prenylkaempferol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.